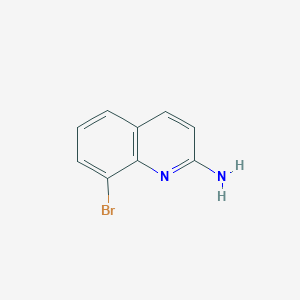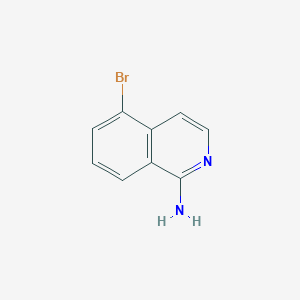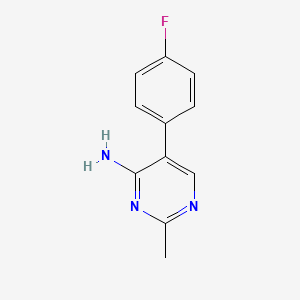
2-Brom-4-(p-Tolyl)thiazol
Übersicht
Beschreibung
“2-Bromo-4-(p-tolyl)thiazole” is a heterocyclic organic compound . It falls under the category of thiazole derivatives, which are known for their extensive biological activities .
Synthesis Analysis
Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can be synthesized through various methods. One such method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(p-tolyl)thiazole” is C10H8BrNS . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including “2-Bromo-4-(p-tolyl)thiazole”, can undergo various chemical reactions. For instance, they can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The average mass of “2-Bromo-4-(p-tolyl)thiazole” is 254.146 Da . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Aktivität
2-Brom-4-(p-Tolyl)thiazol: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Thiazolderivate sind dafür bekannt, eine signifikante antibakterielle und antimykotische Aktivität aufzuweisen . Die Brom- und Tolylgruppen am Thiazolring können modifiziert werden, um spezifische mikrobielle Stämme anzuvisieren, was es zu einem wertvollen Grundgerüst für die Entwicklung neuer antimikrobieller Medikamente macht.
Antitumor-Eigenschaften
Thiazole, einschließlich This compound, wurden als vielversprechende Verbindungen in der Krebsforschung identifiziert. Sie können als Antitumor- und zytotoxische Mittel wirken, die möglicherweise das Wachstum von Krebszellen hemmen . Die Forschung ist im Gange, um diese Verbindungen für eine bessere Selektivität und Potenz gegen verschiedene Krebszelllinien zu optimieren.
Neuroprotektive Wirkungen
Die Verbindung hat sich als potenziell neuroprotektiv erwiesen, was für die Behandlung neurodegenerativer Erkrankungen entscheidend ist. Thiazolderivate können eine Rolle bei der Synthese von Neurotransmittern und dem Schutz von Nervengewebe vor Schäden spielen, was für Erkrankungen wie Alzheimer und Parkinson von Bedeutung ist .
Entzündungshemmende und Analgetische Anwendungen
Aufgrund ihrer chemischen Struktur wurden Thiazolderivate einschließlich This compound auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Sie können helfen, Entzündungen und Schmerzen zu reduzieren, was bei verschiedenen chronisch-entzündlichen Erkrankungen vorteilhaft ist .
Antivirale und Antiretrovirale Anwendungen
Thiazolverbindungen wurden bei der Entwicklung von antiviralen und antiretroviralen Medikamenten eingesetzt. Ihre Fähigkeit, Enzyme zu hemmen, die Viren zur Replikation verwenden, macht sie bei der Behandlung von Krankheiten wie HIV wertvoll .
Komponenten für optoelektronische Geräte
Im Bereich der organischen Elektronik werden Thiazolderivate aufgrund ihrer hohen Oxidationsstabilität und Ladungsträgermobilität eingesetzt. This compound kann aufgrund seines planaren und starren Rückgrats, das den Elektronentransport begünstigt, in optoelektronische Geräte wie Farbstoffsolarzellen und organische Feldeffekttransistoren integriert werden .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2-bromo-4-(p-tolyl)thiazole, have been found to possess various biological activities . They have been associated with anticancer , antiviral , and antimicrobial activities . Therefore, it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may interact with a range of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes . The specific interactions of 2-Bromo-4-(p-tolyl)thiazole with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that 2-Bromo-4-(p-tolyl)thiazole may affect multiple biochemical pathways. These could potentially include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.
Result of Action
Thiazole derivatives have been associated with various biological activities, including anticancer , antiviral , and antimicrobial effects . Therefore, it can be inferred that the action of 2-Bromo-4-(p-tolyl)thiazole may result in changes in cell growth, immune response, or microbial activity, among other potential effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVUOXJUMFTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


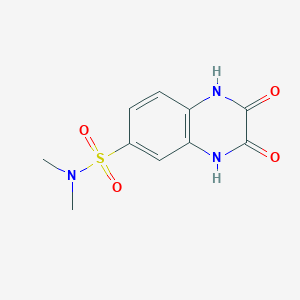
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
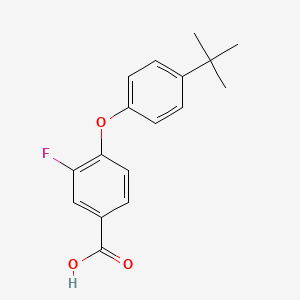
![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
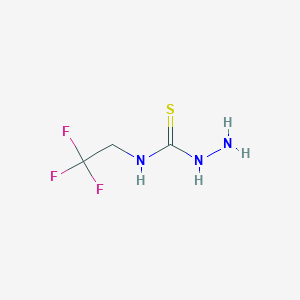
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)
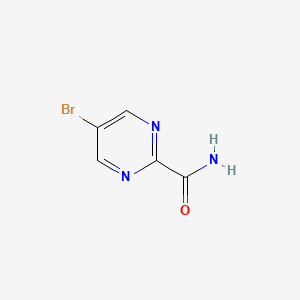
![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)
